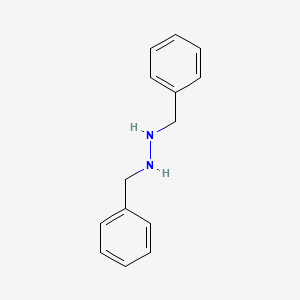![molecular formula C20H15N3O6 B2685850 3-{[6-(5-formyl-2-methylphenoxy)-5-nitropyrimidin-4-yl]oxy}-4-methylbenzaldehyde CAS No. 294848-93-4](/img/structure/B2685850.png)
3-{[6-(5-formyl-2-methylphenoxy)-5-nitropyrimidin-4-yl]oxy}-4-methylbenzaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-{[6-(5-formyl-2-methylphenoxy)-5-nitropyrimidin-4-yl]oxy}-4-methylbenzaldehyde is a complex organic compound with the molecular formula C20H15N3O6
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[6-(5-formyl-2-methylphenoxy)-5-nitropyrimidin-4-yl]oxy}-4-methylbenzaldehyde typically involves multi-step organic reactions. One common approach is the condensation of 5-formyl-2-methylphenol with 5-nitropyrimidin-4-ol under basic conditions to form the intermediate compound. This intermediate is then subjected to further reactions, such as nitration and formylation, to introduce the nitro and aldehyde groups, respectively.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, controlled temperatures, and pressure conditions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
化学反応の分析
Types of Reactions
3-{[6-(5-formyl-2-methylphenoxy)-5-nitropyrimidin-4-yl]oxy}-4-methylbenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.
Reduction: The nitro group can be reduced to an amine.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or sulfuric acid (H2SO4).
Major Products Formed
Oxidation: 3-{[6-(5-carboxy-2-methylphenoxy)-5-nitropyrimidin-4-yl]oxy}-4-methylbenzoic acid.
Reduction: 3-{[6-(5-formyl-2-methylphenoxy)-5-aminopyrimidin-4-yl]oxy}-4-methylbenzaldehyde.
Substitution: Various substituted derivatives depending on the electrophile used.
科学的研究の応用
3-{[6-(5-formyl-2-methylphenoxy)-5-nitropyrimidin-4-yl]oxy}-4-methylbenzaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
作用機序
The mechanism of action of 3-{[6-(5-formyl-2-methylphenoxy)-5-nitropyrimidin-4-yl]oxy}-4-methylbenzaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The nitro group may undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects.
類似化合物との比較
Similar Compounds
- 3-{[6-(5-formyl-2-methylphenoxy)-5-nitropyrimidin-4-yl]oxy}-4-methylbenzoic acid.
- 3-{[6-(5-formyl-2-methylphenoxy)-5-aminopyrimidin-4-yl]oxy}-4-methylbenzaldehyde.
- 3-{[6-(5-carboxy-2-methylphenoxy)-5-nitropyrimidin-4-yl]oxy}-4-methylbenzaldehyde.
Uniqueness
The uniqueness of 3-{[6-(5-formyl-2-methylphenoxy)-5-nitropyrimidin-4-yl]oxy}-4-methylbenzaldehyde lies in its combination of functional groups, which allows for a wide range of chemical reactions and applications
特性
IUPAC Name |
3-[6-(5-formyl-2-methylphenoxy)-5-nitropyrimidin-4-yl]oxy-4-methylbenzaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N3O6/c1-12-3-5-14(9-24)7-16(12)28-19-18(23(26)27)20(22-11-21-19)29-17-8-15(10-25)6-4-13(17)2/h3-11H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXEXNSIITRSTPZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C=O)OC2=C(C(=NC=N2)OC3=C(C=CC(=C3)C=O)C)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N3O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
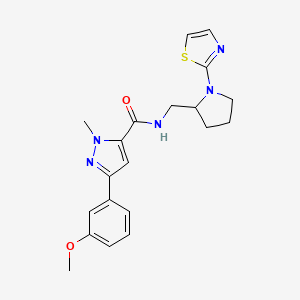
![{4-[(4-Methylphenyl)sulfanyl]-3-nitrophenyl}(morpholino)methanone](/img/structure/B2685768.png)
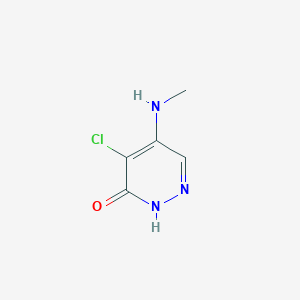
![2-[2-(naphthalen-1-yl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]-N-(propan-2-yl)acetamide](/img/structure/B2685775.png)
![3-Amino-4-(p-tolyl)-6-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2685777.png)
![2-(3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(3-fluorophenyl)acetamide](/img/new.no-structure.jpg)
![2-(7-Methoxy-1'-methyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-2-yl)phenol](/img/structure/B2685779.png)
![Dibenzo[b,d]furan-2-yl 2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonate](/img/structure/B2685781.png)
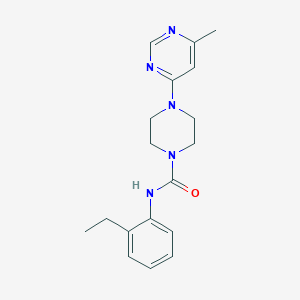
![(E)-2-amino-N-(3-isopropoxypropyl)-1-((pyridin-3-ylmethylene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2685783.png)
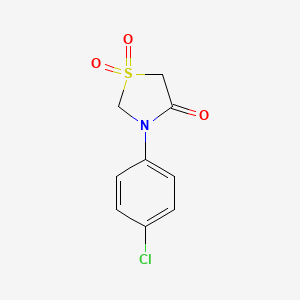
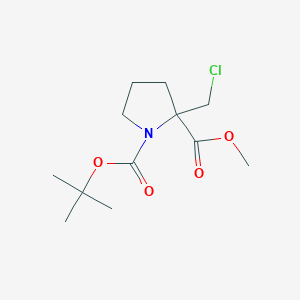
![N-(2H-1,3-benzodioxol-5-yl)-N-[(4-ethenylphenyl)methyl]-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B2685786.png)
